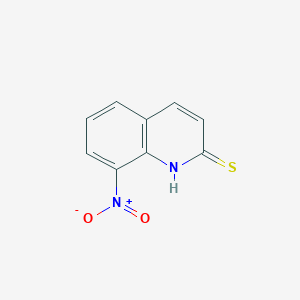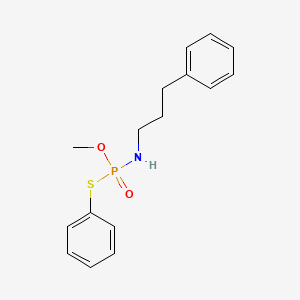![molecular formula C8H8N2OS2 B14405547 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88020-05-7](/img/structure/B14405547.png)
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiophene ring fused with a thiadiazine ring
Vorbereitungsmethoden
The synthesis of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate thiophene derivatives with thiadiazine precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one include other thiophene derivatives such as:
Thiophene-2-carboxaldehyde: Used as a precursor in the synthesis of various heterocyclic compounds.
2-Aminothiophene: Known for its antimicrobial and anticancer properties.
Thiophene-2-sulfonamide: Exhibits anti-inflammatory and antimicrobial activities. The uniqueness of this compound lies in its fused thiadiazine ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Eigenschaften
CAS-Nummer |
88020-05-7 |
|---|---|
Molekularformel |
C8H8N2OS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C8H8N2OS2/c11-7-5-13-8(10-9-7)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,11) |
InChI-Schlüssel |
LNZFWXCPJHAPCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN=C(S1)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



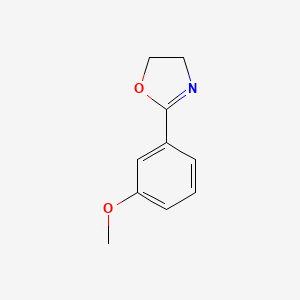
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
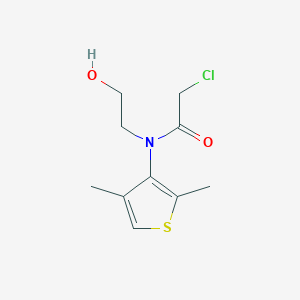
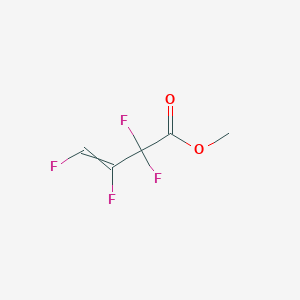
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
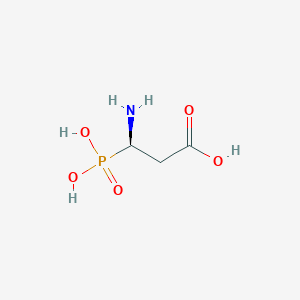
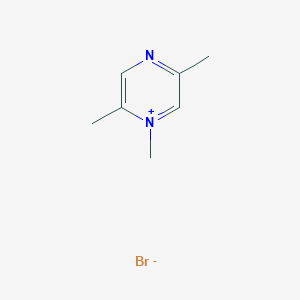
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)
